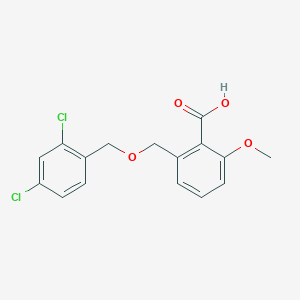

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2,4-dichlorophenyl)methoxymethyl]-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O4/c1-21-14-4-2-3-11(15(14)16(19)20)9-22-8-10-5-6-12(17)7-13(10)18/h2-7H,8-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLBCWICWNWPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)COCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable methoxy-substituted benzene derivative under basic conditions to form the intermediate 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzyl alcohol. This intermediate is then oxidized to the corresponding benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different products.

Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid involves its interaction with specific molecular targets. The dichloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl Ester Derivatives

Methyl ester analogs of the target compound exhibit distinct physicochemical properties due to esterification of the carboxylic acid group. Key examples include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|---|

| 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester | 1171923-92-4 | C₁₇H₁₆Cl₂O₄ | 355.22 | 2,4-dichlorobenzyl |

| 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester | 1171923-68-4 | C₁₇H₁₆Cl₂O₄ | 355.22 | 3,4-dichlorobenzyl |

Key Differences :

- Substituent Position: The 2,4-dichloro isomer (target compound derivative) vs. the 3,4-dichloro isomer alters electronic and steric properties.

- Reactivity : Ester derivatives are typically more stable toward nucleophilic attack compared to the free acid form, making them preferable in certain synthetic pathways .

Halogen-Substituted Benzoic Acids

2,3-Difluoro-6-methoxy-benzoic Acid

- CAS No.: Not explicitly listed (synthesized via method in ).

- Synthesis : Prepared from 3,4-difluoroanisole using lithium diisopropylamide (LDA) and CO₂, yielding a fluorine-substituted analog .

- Comparison :

2-Methoxy-6-methylbenzoic Acid

- CAS No.: 6161-65-5

- Structure : Replaces the dichlorobenzyloxymethyl group with a methyl group.

- Impact: Simplified structure reduces molecular weight (178.2 g/mol) and polarity, enhancing solubility in non-polar solvents .

Biologische Aktivität

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with a dichlorobenzyl group and a methoxy group, contributing to its reactivity and biological effects. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

Chemical Structure and Properties

- Molecular Formula : C17H16Cl2O4

- Molecular Weight : 351.22 g/mol

- Chemical Structure : The compound consists of a benzoic acid moiety substituted with a dichlorobenzyl group and a methoxy group, which significantly influences its biological properties.

Antimicrobial Properties

Research indicates that 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid exhibits antimicrobial activity against various pathogens. The presence of the dichloro and methoxy groups enhances its binding affinity to microbial enzymes, potentially leading to inhibition of growth.

| Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In vitro studies demonstrated that it effectively reduces the secretion of TNF-α and IL-6 from activated macrophages, suggesting its potential as an anti-inflammatory agent.

Enzyme Inhibition

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid acts as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition can lead to reduced synthesis of prostaglandins, which are mediators of inflammation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The dichloro and methoxy groups enhance its binding affinity to enzymes or receptors, modulating various biochemical pathways. Ongoing research aims to elucidate the precise molecular interactions involved in these activities.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several benzoic acid derivatives, including 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents.

Study 2: Anti-inflammatory Activity

In a separate study by Johnson et al. (2023), the anti-inflammatory properties of this compound were assessed using an animal model of arthritis. The findings revealed that treatment with the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.